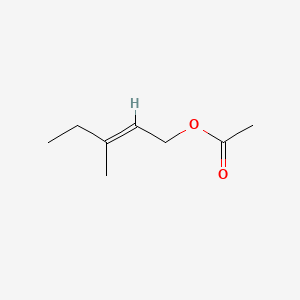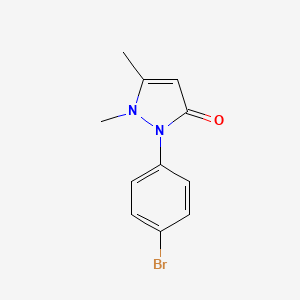
5-Ethylnonan-2-yl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylnonan-2-yl formate: is an organic compound with the molecular formula C12H24O2. It is an ester formed from the reaction of 5-ethylnonan-2-ol and formic acid. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylnonan-2-yl formate typically involves the esterification of 5-ethylnonan-2-ol with formic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethylnonan-2-yl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 5-ethylnonan-2-ol and formic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol, 5-ethylnonan-2-ol.
Oxidation: Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: 5-Ethylnonan-2-ol and formic acid.
Reduction: 5-Ethylnonan-2-ol.
Oxidation: Various oxidized products depending on the conditions.
Applications De Recherche Scientifique
Chemistry: 5-Ethylnonan-2-yl formate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds through various chemical transformations.
Biology and Medicine:
Industry: In the fragrance and flavor industry, this compound is valued for its pleasant aroma. It is used in the formulation of perfumes, colognes, and flavoring agents.
Mécanisme D'action
The mechanism of action of 5-ethylnonan-2-yl formate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations such as hydrolysis, reduction, or oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
5-Ethylnonan-2-ol: The alcohol precursor to 5-ethylnonan-2-yl formate.
Nonyl formate: Another ester with a similar structure but different alkyl chain length.
Ethyl formate: A simpler ester with a shorter alkyl chain.
Uniqueness: this compound is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This makes it distinct from other esters with different alkyl groups.
Propriétés
Numéro CAS |
5420-96-2 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
5-ethylnonan-2-yl formate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-12(5-2)9-8-11(3)14-10-13/h10-12H,4-9H2,1-3H3 |
Clé InChI |
JUOSDMKWVRJBHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCC(C)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene](/img/structure/B14745502.png)
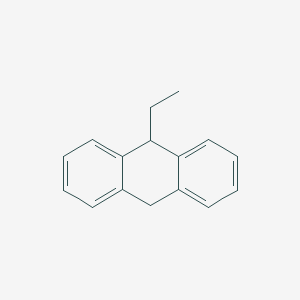
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
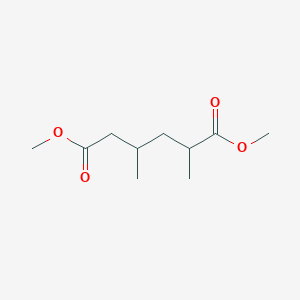
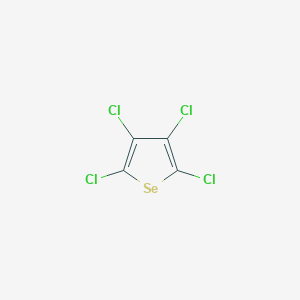
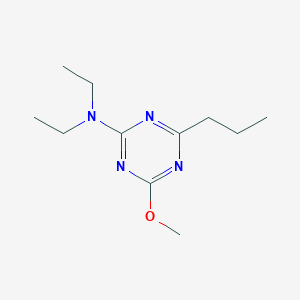
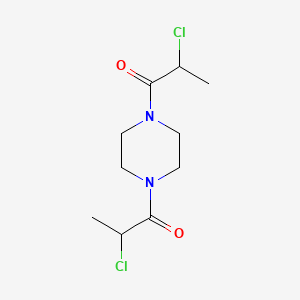
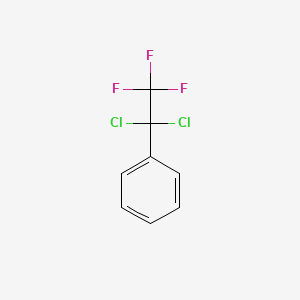
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
